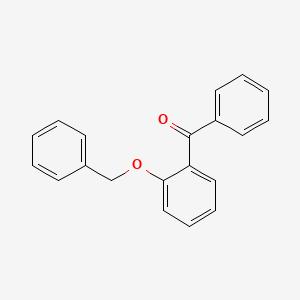

2-(Benzyloxy)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2-phenylmethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-15-16-9-3-1-4-10-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPDUQYOKFRSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzophenone Scaffold: Significance and Research Context

The benzophenone (B1666685) framework, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and versatile structure in organic chemistry. rsc.orgnih.gov It is found in numerous naturally occurring molecules, particularly in plants from the Clusiaceae family, which exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, antiviral, and antioxidant properties. nih.gov This natural prevalence has made the benzophenone scaffold a subject of considerable interest for synthetic and medicinal chemists. nih.gov

The structural and electronic properties of benzophenone make it an excellent building block, or scaffold, for constructing more complex molecules. nih.gov Its two phenyl rings can be functionalized with various substituent groups, allowing for the fine-tuning of its chemical and physical properties. nih.gov Furthermore, the carbonyl group makes benzophenone an effective photosensitizer, a molecule that can absorb light and transfer the energy to another molecule, initiating a photochemical reaction. nih.govbgsu.edu This property is fundamental to its use in photochemistry and as a photoinitiator for industrial processes like UV-curing of inks and coatings. nih.gov

The significance of the benzophenone scaffold is also evident in pharmacology. Several commercially available drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen and the Parkinson's disease medication Tolcapone, are built upon this core structure. nih.govrsc.org Researchers continue to synthesize and investigate new benzophenone derivatives for a range of therapeutic applications, including anticancer, anti-inflammatory, and antihistamine agents. nih.govrsc.orgnih.gov

Importance of Benzyloxy Substitution in Functionalized Benzophenones

The introduction of a benzyloxy group (–OCH₂C₆H₅) at the 2-position of the benzophenone (B1666685) scaffold, creating 2-(benzyloxy)benzophenone, imparts specific reactivity, particularly in the realm of photochemistry. The primary importance of this substitution is its ability to facilitate intramolecular reactions upon exposure to ultraviolet light.

Pioneering research in the early 1970s demonstrated that the photolysis of this compound derivatives leads to a unique cyclization reaction. rsc.orgacs.org The process is initiated by the absorption of light by the benzophenone carbonyl group, which promotes the molecule to an excited state. In this state, the molecule undergoes an internal hydrogen atom transfer from the benzylic position (the CH₂ of the benzyloxy group) to the oxygen of the carbonyl group. This transfer results in the formation of a diradical intermediate. rsc.org The subsequent coupling of the two radical centers leads to the formation of a five-membered ring, ultimately yielding a 2,3-diphenyl-6-methoxybenzofuran after a dehydration step. rsc.org

This photocyclization is a direct consequence of the benzyloxy substituent's presence and position. The proximity of the benzylic hydrogens to the photo-excited carbonyl group is crucial for the intramolecular hydrogen atom transfer to occur. This reaction provides a synthetic route to complex heterocyclic compounds like benzofurans, which are themselves important structural motifs in medicinal chemistry. The benzyloxy group, therefore, acts as an internal reactant, guided by the photochemical properties of the benzophenone core.

Current Research Landscape of Substituted Benzophenones

Strategies for the Construction of the Benzophenone Moiety

The formation of the diaryl ketone core is a critical step in the synthesis of 2-(benzyloxy)benzophenone. The two principal methods for this transformation are Friedel-Crafts acylation and the oxidation of diaryl carbinol precursors.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of benzophenones. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

In the context of this compound synthesis, a common strategy involves the acylation of a suitably protected phenol (B47542) or a precursor that can be readily converted to the desired benzyloxy-substituted ring. For instance, the Friedel-Crafts acylation of benzene (B151609) with 2-hydroxybenzoyl chloride (salicylic acid chloride) can yield 2-hydroxybenzophenone (B104022), which can then be benzylated. chemicalbook.com The reaction conditions, such as temperature and reaction time, can be varied to optimize the yield. chemguide.co.uk For example, heating a mixture of benzene, ethanoyl chloride, and aluminum chloride to about 60°C for 30 minutes is a typical procedure. chemguide.co.uk

It is important to note that the regioselectivity of Friedel-Crafts acylation can be a challenge, especially with substituted aromatic rings. beilstein-archives.org The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming acyl group. libretexts.org

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Acylating Agent | Aromatic Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Hydroxybenzoyl chloride | Benzene | AlCl₃ | <60°C | 2-Hydroxybenzophenone | 52 | chemicalbook.com |

| o-Anisoyl chloride | Benzene | FeCl₃ | 130-140°C | 2-Hydroxybenzophenone (via demethylation) | - | chemicalbook.com |

| Ethanoyl chloride | Benzene | AlCl₃ | 60°C, 30 min | Phenylethanone | - | chemguide.co.uk |

| Benzoyl chloride | Resorcinol | Lewis Acid | - | 2,4-Dihydroxybenzophenone (B1670367) | ~60 | google.com |

Oxidative Routes from Diaryl Carbinol Precursors

An alternative approach to the benzophenone core involves the oxidation of diaryl carbinols (diaryl methanols). This method offers a different retrosynthetic disconnection and can be advantageous in certain synthetic schemes. A variety of oxidizing agents can be employed for this transformation.

One notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalyst in the presence of a terminal oxidant like manganese dioxide (MnO₂). nih.gov This system has been shown to be effective for the oxidative C-O coupling of benzylic C(sp³)-H bonds. nih.gov Another efficient, metal-free method utilizes molecular oxygen (O₂) as the oxidant, promoted by commercially available silylamides such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). researchgate.net This protocol is lauded for its mild conditions and compatibility with various functional groups, providing good to excellent yields of diaryl ketones. researchgate.net

Furthermore, a transition-metal-free decarbonylation-oxidation protocol has been developed for the conversion of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones. beilstein-archives.orgresearchgate.netbeilstein-journals.org This method relies on the in-situ generation of hydroperoxide from solvents like tetrahydrofuran (B95107) (THF) under open atmospheric heating. researchgate.netbeilstein-journals.org

Table 2: Oxidative Methods for Benzophenone Synthesis

| Starting Material | Oxidizing System | Conditions | Product | Yield (%) | Reference |

| Diarylmethane | DDQ (cat.), MnO₂ | - | Diaryl ketone | - | nih.gov |

| Diarylmethane | O₂, LiN(SiMe₃)₂ | 0.1 M, 1.5 equiv LiN(SiMe₃)₂ | Diaryl ketone | 79-91 | researchgate.net |

| 3-Arylbenzofuran-2(3H)-one | In-situ hydroperoxide (from THF), Cs₂CO₃ | Open atmospheric heating | 2-Hydroxybenzophenone | Good to excellent | beilstein-archives.orgbeilstein-journals.orgbeilstein-journals.org |

Introduction of the Benzyloxy Moiety

Once the benzophenone core, often in the form of a 2-hydroxybenzophenone, is synthesized, the next crucial step is the introduction of the benzyloxy group. This is typically achieved through etherification reactions, with the Williamson ether synthesis being a prominent example.

Etherification Reactions

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.orglumenlearning.combyjus.com The reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the synthesis of this compound, the phenoxide ion is generated from 2-hydroxybenzophenone by treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This phenoxide then reacts with a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide, to form the desired ether. masterorganicchemistry.com

The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being used to facilitate the Sɴ2 reaction. The reaction is generally carried out at elevated temperatures to ensure a reasonable reaction rate.

Strategic Functionalization via Benzyl Halides

The use of benzyl halides is central to the introduction of the benzyloxy group. The reactivity of the benzyl halide is a key factor, with benzyl bromide generally being more reactive than benzyl chloride. The selection of the specific benzyl halide can be influenced by factors such as cost and availability.

A study on the synthesis of 2-hydroxy-4-alkoxybenzophenones demonstrated the use of alkyl chlorides in a condensation reaction with 2,4-dihydroxybenzophenone in the presence of a catalyst. google.com While this example focuses on alkoxy groups, the principle can be extended to the introduction of the benzyloxy group using benzyl chloride.

Multi-Component and One-Pot Reaction Sequences

To improve efficiency and reduce the number of synthetic steps, multi-component and one-pot reactions are highly desirable. In recent years, several innovative one-pot procedures for the synthesis of substituted benzophenones and related structures have been reported.

One such method involves a [3 + 2 + 1] benzannulation of ketones, alkynes, and α,β-unsaturated carbonyls. nih.gov This one-pot process allows for the synthesis of multi-arylated benzophenones under relatively mild conditions. nih.gov Another example is a one-pot tandem approach for the synthesis of benzothiazoles from benzyl halides and o-aminobenzenethiol, which proceeds through an in-situ oxidation of the benzyl halide to the corresponding aldehyde. organic-chemistry.org While not directly yielding this compound, these methods highlight the potential for developing convergent one-pot strategies for its synthesis.

Furthermore, a transition-metal-free, one-pot protocol for the synthesis of 2-benzyl/2-allyl-substituted thiobenzoazoles in water has been developed. nih.gov This reaction involves the cyclization of 2-aminothiophenols with a thiocarbonyl surrogate, followed by C-S coupling with benzyl halides. nih.govresearchgate.net Such methodologies demonstrate the ongoing efforts to create more sustainable and efficient synthetic routes.

Photochemical Synthesis Routes and Their Mechanistic Implications

Photochemistry offers unique pathways for the synthesis of complex molecules, often proceeding with high selectivity and under mild conditions. Light can be used to generate highly reactive intermediates, enabling transformations that are difficult to achieve through thermal methods.

The photolysis of 2-alkoxybenzophenones can lead to intramolecular cyclization reactions, providing a powerful tool for the synthesis of heterocyclic compounds. A notable example is the photocyclization of 2-benzyloxy-4-methoxybenzophenone. When irradiated in a benzene solution, this compound undergoes an intramolecular hydrogen abstraction by the excited carbonyl group from the benzylic position. The resulting diradical intermediate then cyclizes to form 2,3-diphenyl-6-methoxybenzofuran in good yield. researchgate.net

This reaction provides a straightforward route to substituted 2,3-diarylbenzofurans, which are important structural motifs in various biologically active compounds. The mechanism involves the formation of a diradical species, which is a common feature in the photochemistry of benzophenone and its derivatives. The efficiency of the cyclization depends on the stability of the radical intermediates and the geometric constraints of the molecule.

Table 2: Photocyclization of 2-Benzyloxy-4-methoxybenzophenone

| Reactant | Product | Solvent | Key Mechanistic Step |

| 2-Benzyloxy-4-methoxybenzophenone | 2,3-Diphenyl-6-methoxybenzofuran | Benzene | Intramolecular hydrogen abstraction followed by cyclization of the diradical |

The study of such photocyclization reactions provides valuable insights into the behavior of excited states and the mechanisms of radical-mediated transformations. This knowledge can be leveraged to design novel photochemical syntheses of complex heterocyclic systems.

Light can also be used to promote condensation reactions that would otherwise require harsh conditions. Light-enabled dehydrative condensation provides a green and efficient method for the formation of C=C double bonds. While a direct application to the synthesis of this compound is not documented, the principles can be extended to related transformations.

For example, the synthesis of benzofurans has been achieved through a light-promoted condensation of carbonyls with non-acidic methylenes. organic-chemistry.org This methodology offers a clean and high-yielding protocol with broad functional group compatibility. The reaction proceeds through the excitation of the carbonyl compound, which then participates in a condensation-dehydration sequence.

Although this specific example leads to benzofurans, the underlying principle of using light to facilitate a dehydrative coupling could potentially be adapted for the synthesis of ether linkages, such as the one present in this compound, from a suitable hydroxybenzophenone and a benzylic alcohol under photochemical conditions. Such a reaction would represent a novel and atom-economical approach to the synthesis of this class of compounds.

Synthetic Applications as a Key Intermediate

The true value of a chemical compound often lies in its utility as a building block for the synthesis of more complex and functional molecules. This compound serves as a key intermediate in the preparation of various valuable compounds.

Fluorenone and its derivatives are an important class of compounds with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes. The synthesis of fluorenones can be achieved through the intramolecular cyclization of benzophenone derivatives.

The photophysical properties of fluorenones are highly dependent on their substitution pattern. The ability to introduce substituents at specific positions by starting from a pre-functionalized benzophenone like this compound would offer a valuable tool for tuning the electronic and optical properties of the resulting fluorenones for specific applications.

Role in Xanthone (B1684191) and Related Compound Synthesis

Xanthones, which feature a dibenzo-γ-pyrone framework, are a significant class of oxygenated heterocyclic compounds found in various natural sources like higher plants and fungi. wits.ac.za Their diverse pharmacological properties have made them attractive targets for chemical synthesis. wits.ac.za The synthesis of xanthones often proceeds through the cyclization of substituted 2-hydroxybenzophenone intermediates. wits.ac.zanih.gov

While this compound itself contains a protected hydroxyl group, its debenzylation to the corresponding 2-hydroxybenzophenone is a critical step that precedes the final ring closure to the xanthone core. This protective group strategy is essential for carrying out other chemical modifications on the molecule without interference from the acidic phenolic proton. The synthesis generally involves an intramolecular cyclization of a suitably substituted benzophenone. For instance, modifications of the Friedel-Crafts reaction can yield 2-hydroxy-2'-methoxybenzophenone (B8678483) intermediates that are primed for cyclization to form the xanthone structure by eliminating methanol. wits.ac.za

Alternative modern methods for xanthone synthesis also leverage benzophenone-type structures. One such approach involves the reaction of silylaryl triflates with ortho-substituted benzoates, which is presumed to proceed through the formation of an aryne intermediate that couples with the benzoate, followed by an intramolecular cyclization to yield the xanthone skeleton. nih.gov Another strategy utilizes the [4+2] cycloaddition (Diels-Alder reaction) of 2-styrylchromones to construct the tricyclic xanthone system. researchgate.net These methods highlight the centrality of the benzophenone scaffold as a key building block in the assembly of xanthones and their derivatives. researchgate.netresearchgate.net

Integration into Heterocyclic Scaffolds (e.g., Imidazoles, Triazoles)

The benzophenone moiety, as present in this compound, can be incorporated into various nitrogen-containing heterocyclic systems, such as imidazoles and triazoles. These heterocycles are core components of many biologically active compounds.

Triazoles:

The synthesis of 1,2,3-triazole-benzophenone derivatives has been successfully achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. scielo.briaea.org In a typical synthetic route, a dihydroxybenzophenone (B1166750) precursor is first propargylated to introduce terminal alkyne functionalities. This alkyne-substituted benzophenone then undergoes a cycloaddition reaction with various benzyl azides to furnish the desired 1,2,3-triazole-benzophenone hybrids. scielo.briaea.org While these examples start from dihydroxybenzophenones, the methodology can be adapted for a monohydroxy precursor like 2-hydroxybenzophenone (obtained after debenzylation of this compound), which would be propargylated and then reacted to form a triazole-containing benzophenone. Yields for such cycloaddition reactions are often high, ranging from 35% to 95%. scielo.br Another approach to synthesizing benzoyl-substituted 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of azides to the asymmetric alkyne, benzoylacetylene. nih.gov

Imidazoles:

The integration of a benzophenone core into an imidazole (B134444) ring can be accomplished through established cyclocondensation reactions. The Radziszewski reaction, for example, involves the condensation of a 1,2-dicarbonyl compound (like benzil, which can be conceptually derived from a benzophenone structure), an aldehyde, and ammonia. For this compound, a hypothetical route could involve its conversion to a derivative that can act as the 1,2-dicarbonyl equivalent. General methodologies for benzimidazole (B57391) synthesis often involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid under harsh dehydrating conditions or with an aldehyde in the presence of an oxidizing agent. nih.govnih.gov A modern variant of the Marckwald reaction, used for synthesizing thioimidazoles, demonstrates the use of multicomponent reactions to build the imidazole core from simple starting materials. durham.ac.uk The synthesis of N-benzylic heterocycles, including imidazoles and triazoles, can also be achieved via modern dual catalysis systems, such as Ni/photoredox-catalyzed cross-coupling reactions, which connect heterocyclic trifluoroborates with aryl bromides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments within its aromatic rings and benzylic group.

The aromatic region of the spectrum is typically complex, showing a series of multiplets between approximately 7.0 and 8.0 ppm. These signals arise from the fourteen protons distributed across the three phenyl rings. The protons on the benzoyl group and the benzyl group exhibit unique chemical shifts due to the varying electronic effects of the carbonyl and ether functionalities. A key diagnostic signal is the singlet corresponding to the two benzylic protons (-CH₂-), which is expected to appear downfield, typically in the range of 5.0-5.5 ppm, due to the deshielding effect of the adjacent oxygen atom and phenyl ring. ugm.ac.id

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | ~ 7.0 - 8.0 | Multiplet |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The most downfield signal in the ¹³C NMR spectrum is that of the carbonyl carbon (C=O), which is characteristic of ketones and typically appears in the range of 190-200 ppm. chemicalbook.com The aromatic carbons resonate between approximately 110 and 140 ppm. The carbon atoms directly attached to the oxygen of the ether linkage and the carbonyl group (quaternary carbons) will have distinct chemical shifts compared to the protonated aromatic carbons. hmdb.cadrugbank.com The benzylic carbon (-CH₂-) signal is expected around 70-77 ppm. usm.my

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 195 |

| Aromatic (C-O) | ~ 155-160 |

| Aromatic (C-C=O) | ~ 135-140 |

| Aromatic (CH) | ~ 110-135 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show cross-peaks between adjacent protons on each of the aromatic rings, helping to trace the connectivity within each ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ugm.ac.idsdsu.edu This allows for the direct assignment of the signals for each CH group in the aromatic rings and confirms the identity of the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. epfl.chyoutube.com For this compound, key HMBC correlations would include those from the benzylic protons to the carbons of the adjacent phenyl ring and, importantly, to the quaternary carbon of the benzophenone moiety to which the benzyloxy group is attached. usm.my This confirms the ether linkage between the benzyl group and the benzophenone core.

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational approach used to calculate theoretical NMR chemical shifts. researchgate.net This method, often employed with Density Functional Theory (DFT) calculations (e.g., using the B3LYP/6-31G(d,p) basis set), computes the magnetic shielding tensors for each nucleus in the molecule. nih.gov The resulting theoretical chemical shifts can be compared with the experimentally obtained NMR data. A strong correlation between the calculated and experimental values provides a very high degree of confidence in the proposed structure and the assignment of the respective NMR signals.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Carbonyl (C=O) Stretch: The most prominent and diagnostic peak is the strong, sharp absorption corresponding to the stretching vibration of the ketone's carbonyl group. This band is expected to appear in the region of 1650-1670 cm⁻¹. researchgate.net Its precise position can be influenced by conjugation with the aromatic rings.

Ether (C-O-C) Stretch: The presence of the benzyl ether linkage is confirmed by C-O-C stretching vibrations. These typically appear as one or two bands in the fingerprint region, approximately between 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic rings are found just above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from C=C bond stretching within the aromatic rings occur in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| ~ 1660 | C=O Stretch | Ketone |

| ~ 1450-1600 | C=C Stretch | Aromatic Ring |

| ~ 1250 | Asymmetric C-O-C Stretch | Ether |

Note: Values are typical for the indicated functional groups.

Comparison of Experimental and Theoretically Simulated Wavenumbers

The vibrational properties of benzophenone derivatives are extensively studied using Fourier-Transform Infrared (FT-IR) spectroscopy, with assignments often supported by theoretical calculations. Density Functional Theory (DFT) is a powerful tool for simulating the vibrational frequencies of a molecule in its ground state. nih.gov By comparing the theoretically calculated wavenumbers with the experimental FT-IR spectrum, a detailed assignment of vibrational modes can be achieved. scielo.org.mx

For related molecules like benzophenone 2,4-dicarboxylic acid, DFT calculations using the B3LYP/6-31G(d,p) basis set have been successfully employed to analyze the vibrational spectra. nih.gov This methodology involves scaling the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model. scielo.org.mx While specific experimental and a full theoretical comparison for this compound are not detailed in the available literature, a similar approach would be used. The analysis would focus on identifying characteristic vibrational modes, such as the C=O stretch of the ketone, the C-O-C stretches of the ether linkage, and the various aromatic C-H and C=C vibrations.

Table 1: Illustrative Comparison of Key Vibrational Modes for a Benzophenone Core This table illustrates the typical regions for key vibrations in a benzophenone structure based on general spectroscopic data and is not specific to this compound.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | General Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=O Stretch | ~1654 | Characteristic stretching vibration of the ketone carbonyl group. researchgate.net |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |

| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the ether linkage, expected for the benzyloxy group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. For benzophenone and its derivatives, the spectrum is characterized by distinct absorption bands corresponding to the excitation of electrons to higher energy orbitals.

Analysis of Electronic Transitions and Absorption Bands

The electronic spectrum of the benzophenone chromophore is primarily defined by two types of transitions:

π→π Transitions:* These are high-intensity absorptions typically occurring at shorter wavelengths. For benzophenone, a strong π→π* transition is observed around 250-260 nm. researchgate.netresearchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π Transitions:* This is a lower-intensity, spin-forbidden transition that appears as a broad band at longer wavelengths, generally between 330 nm and 360 nm for benzophenone. researchgate.net It corresponds to the excitation of a non-bonding electron from the carbonyl oxygen atom to a π* antibonding orbital. The solvent can influence the position of this band. researchgate.net

The introduction of a benzyloxy group at the 2-position is expected to modify these transitions due to its electronic influence on the benzophenone core, though specific data for this compound is not widely reported.

Determination of Maximum Absorption Wavelengths (λmax)

The maximum absorption wavelength (λmax) is the specific wavelength at which a substance shows maximum absorbance. For the parent benzophenone molecule, characteristic λmax values are well-documented.

Table 2: Characteristic UV-Vis Absorption Maxima (λmax) for the Benzophenone Chromophore

| Electronic Transition | Approximate λmax (nm) | Solvent Context | Reference |

|---|---|---|---|

| π→π | ~250-260 | Ethanol, Cyclohexane | researchgate.netresearchgate.net |

| n→π | ~330-360 | Ethanol, Cyclohexane | researchgate.net |

The precise λmax values for this compound would require experimental measurement but are expected to be in similar regions, potentially with shifts due to the auxochromic effect of the benzyloxy substituent.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict and analyze the electronic excited states of molecules. cecam.org It is instrumental in interpreting UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions. core.ac.uk

Studies on benzophenone and its derivatives utilize TD-DFT to:

Assign the character of observed absorption bands (e.g., n→π* or π→π*). researchgate.net

Predict the energies of excited states (S1, T1, etc.). nih.gov

Understand the influence of different substituents on the electronic properties of the benzophenone core. nih.gov

For instance, TD-DFT calculations can elucidate how the benzyloxy group in this compound might affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption wavelengths. nih.govcore.ac.uk While specific TD-DFT studies on this compound are not present in the provided results, the methodology remains a standard and powerful approach for such investigations. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

Molecular Mass Determination

The molecular mass of this compound can be precisely determined using mass spectrometry. The technique ionizes the sample, often using methods like Electron Impact (EI) or Electrospray Ionization (ESI), and then separates the resulting ions based on their mass-to-charge (m/z) ratio. msu.edu The spectrum typically shows a molecular ion peak (M+ or [M+H]+) that corresponds to the intact molecule, confirming its molecular weight. nih.gov

For this compound, the expected molecular ion would confirm its chemical formula and mass.

Table 3: Molecular Formula and Mass of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₁₆O₂ |

| Average Molecular Weight | 288.34 g/mol |

| Monoisotopic Molecular Weight | 288.11503 g/mol |

High-resolution mass spectrometry can provide even more accurate mass measurements, allowing for the unequivocal confirmation of the elemental composition. ub.edu Fragmentation patterns observed in the mass spectrum can further be used to verify the presence of the benzoyl and benzyl ether substructures within the molecule. nih.gov

Compound Names

Data Modeling for Comprehensive Spectral Interpretation

A comprehensive understanding of the spectroscopic properties of this compound requires the integration of experimental data with computational data modeling. This approach allows for a more detailed and accurate interpretation of the complex spectral features of the molecule. Techniques such as Density Functional Theory (DFT) are instrumental in predicting and analyzing vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. By correlating theoretical calculations with experimental results, a deeper insight into the molecular structure, electronic behavior, and bonding characteristics of this compound can be achieved.

Theoretical Framework for Spectral Analysis

Computational models, primarily based on DFT, are employed to calculate the optimized molecular geometry of this compound in its ground state. These calculations provide foundational data on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations yield theoretical vibrational spectra. The assignment of specific vibrational modes to the observed experimental peaks is then facilitated by comparing the calculated frequencies with the experimental data.

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. This comparison aids in the precise assignment of signals to the respective nuclei in the molecule. Furthermore, Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the electronic transitions and reactivity of the molecule. The energy gap between HOMO and LUMO is a key parameter in understanding the molecule's electronic properties and is correlated with its UV-Vis absorption characteristics.

Another powerful tool in data modeling is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions, which is crucial for understanding intermolecular interactions.

Application to this compound

While extensive experimental and computational studies have been conducted on structurally related benzophenone and benzyloxy derivatives, detailed and specific data modeling for the comprehensive spectral interpretation of this compound is not extensively available in the reviewed scientific literature. The photolysis of related compounds like 2-(benzyloxy)-4-(dodecyloxy)benzophenone has been studied, providing insights into their photochemical behavior. acs.org Additionally, computational studies on other benzophenone derivatives and molecules containing the benzyloxy moiety demonstrate the power of these modeling techniques. nih.govnih.govnih.govnih.govmdpi.com

For instance, studies on other complex organic molecules routinely involve the comparison of experimental and theoretical vibrational and NMR data to confirm molecular structures. mdpi.com These studies often present data in tabular format to clearly show the correlation between observed and calculated values.

To illustrate the type of data generated in such an analysis, the following tables represent a hypothetical but methodologically accurate application of data modeling for this compound. The values presented are based on typical results from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) for similar organic molecules and are intended for illustrative purposes.

Table 1: Hypothetical Comparison of Selected Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Atom | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |

| H (benzyl CH₂) | 5.10 | 5.05 | C (benzyl CH₂) | 71.0 | 70.5 |

| Aromatic H | 7.20 - 7.90 | 7.15 - 7.85 | Aromatic C | 125.0 - 138.0 | 124.5 - 137.5 |

| C=O | 196.0 | 195.5 | |||

| C-O (ether) | 157.0 | 156.5 |

Table 2: Hypothetical Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3060 | 3065 | Aromatic C-H stretching |

| C-H stretch (aliphatic) | 2925 | 2930 | CH₂ stretching |

| C=O stretch | 1660 | 1665 | Carbonyl stretching |

| C=C stretch (aromatic) | 1595 | 1600 | Aromatic ring stretching |

| C-O-C stretch | 1240 | 1245 | Ether linkage stretching |

Table 3: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

The comprehensive interpretation of these data sets would provide a detailed electronic and structural profile of this compound. The correlation between the calculated and experimental data would serve to validate the molecular structure and provide a high degree of confidence in the spectral assignments.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for optimizing molecular geometries and predicting various chemical properties.

Geometry Optimization using Specific Basis Sets (e.g., B3LYP/6-31G(d,p))

A common approach for geometry optimization involves the use of the B3LYP hybrid functional in conjunction with the 6-31G(d,p) basis set. researchgate.netinpressco.comresearchgate.net This combination has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. researchgate.net The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. inpressco.com The 6-31G(d,p) basis set is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible description of the electron density and, consequently, a more accurate representation of the molecular geometry. inpressco.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. This provides the most stable three-dimensional structure of 2-(Benzyloxy)benzophenone.

Conformational Analysis and Energy Minima

The flexibility of the benzyloxy group in this compound allows for the existence of multiple conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. pharmacy180.com By systematically rotating key dihedral angles, such as the one involving the ether linkage, computational methods can map out the potential energy surface and locate the energy minima corresponding to stable conformations. researchgate.net For similar molecules, studies have shown that different conformers, such as synclinal and antiperiplanar orientations, can exist with relatively small energy differences between them. researchgate.net The global minimum represents the most stable conformation of the molecule, while other local minima correspond to less stable, but still potentially populated, conformers. The energy barriers between these conformers determine the ease of interconversion.

Electronic Structure Analysis

Beyond determining the molecular geometry, computational methods can provide a detailed picture of the electronic distribution and orbital interactions within this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov The distribution of the HOMO and LUMO across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties

| Molecular Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions. A smaller gap often implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule, providing a localized picture of chemical bonding. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. q-chem.com NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which are known as hyperconjugative interactions. These interactions stabilize the molecule and can be evaluated using second-order perturbation theory. The analysis also provides information on the natural atomic charges, bond polarity, and the hybrid composition of the atomic orbitals involved in bonding. uni-muenchen.deq-chem.com

Table 2: Key Aspects of Natural Bond Orbital (NBO) Analysis

| NBO Feature | Description | Information Gained |

| Natural Atomic Charges | Distribution of electron density among the atoms. | Provides insight into the electrostatic potential of the molecule. |

| Bonding Orbitals | Localized two-center orbitals representing chemical bonds. | Describes the nature (sigma, pi) and polarity of the bonds. |

| Lone Pairs | Localized one-center orbitals representing non-bonding electrons. | Identifies the location and hybridization of lone pair electrons. |

| Hyperconjugative Interactions | Electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. | Quantifies the stabilizing interactions and charge transfer within the molecule. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are valuable tools for visualizing and understanding the nature of chemical bonding in molecules. researchgate.netresearchgate.net ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Regions of high ELF values correspond to areas where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr This allows for a clear, chemically intuitive visualization of the molecule's electronic structure. wikipedia.org

Similarly, the Localized Orbital Locator (LOL) is another function used to describe the localization of electrons and helps in the characterization of chemical bonds and reactivity. researchgate.net Both ELF and LOL maps provide a three-dimensional representation of electron localization, offering a more detailed picture than simple Lewis structures. These analyses can distinguish between different types of bonds and non-bonding electron pairs, contributing to a deeper understanding of the molecule's chemical behavior. researchgate.netaps.org

Fukui Function for Reactivity Site Prediction

The Fukui function is a central concept within Density Functional Theory (DFT) that helps predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. It quantifies the change in electron density at a given atomic site when the total number of electrons in the system changes.

The reactivity of an atom 'k' in a molecule can be categorized using three main types of condensed Fukui functions:

fk+ for nucleophilic attack (attack by an electron donor).

fk- for electrophilic attack (attack by an electron acceptor).

fk0 for radical attack.

A higher Fukui function value at a specific atom indicates a greater propensity for that atom to be the site of a reaction. For instance, in a study on the related compound 2-(benzyloxy)-3-phenylquinoxaline, DFT calculations were used to compute the Fukui functions. The analysis revealed that the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) were predominantly located over the quinoxaline (B1680401) moiety, identifying it as the most reactive part of the molecule for electronic interactions. A similar analysis for this compound would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atoms as potential sites for electrophilic attack due to their electronegativity and lone pairs.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental results. The calculations are typically performed using DFT methods, which can predict the vibrational frequencies and intensities of a molecule's normal modes.

To improve accuracy, the calculated frequencies are often scaled to correct for systematic errors inherent in the computational method and for anharmonicity effects not typically included in the standard harmonic approximation. Following the frequency calculation, a Potential Energy Distribution (PED) analysis is performed. PED assigns each vibrational mode to specific internal coordinates (like bond stretches, angle bends, or dihedral torsions), providing a detailed understanding of the nature of the vibration.

While a specific PED analysis for this compound is not available in the literature reviewed, a representative table of expected vibrational frequencies for its key functional groups can be compiled based on typical values for similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm-1) | PED Assignment (Contribution) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | ν(C-H) (>90%) |

| Aliphatic C-H Stretch | 3000-2850 | ν(CH₂) (>90%) |

| Carbonyl C=O Stretch | 1680-1640 | ν(C=O) (~80%) |

| Aromatic C=C Stretch | 1600-1450 | ν(C=C) |

| Ether C-O-C Stretch | 1260-1200 (asymmetric) | ν(C-O-C) |

ν denotes stretching vibrations. This table is representative and not based on a direct calculation for this compound.

Theoretical Reaction Path Investigations

Computational chemistry enables the detailed investigation of reaction mechanisms by mapping the potential energy surface (PES) for a given chemical transformation. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, a relevant theoretical investigation would be the study of its synthesis via the Williamson ether synthesis, reacting 2-hydroxybenzophenone (B104022) with benzyl (B1604629) chloride. A computational study of this SN2 reaction would involve:

Optimizing the geometries of the reactants (2-hydroxybenzophenone anion and benzyl chloride), the transition state, and the products (this compound and chloride ion).

Analyzing the transition state's vibrational frequencies to confirm it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Such investigations provide fundamental insights into reaction feasibility and kinetics. For example, theoretical studies on the reaction of toluene (B28343) (a molecule containing a benzyl group) have elucidated complex reaction pathways, showing how different products like cresols and benzaldehyde (B42025) can form through various intermediate radicals and transition states.

Validation and Correlation of Computational Data with Experimental Results

A critical step in any computational study is the validation of theoretical results against available experimental data. This correlation builds confidence in the predictive power of the chosen computational model.

Structural Parameters: The optimized molecular geometry from DFT calculations (bond lengths, bond angles, and dihedral angles) can be compared with experimental data from single-crystal X-ray diffraction. Studies on related molecules, such as 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, have shown excellent agreement between DFT-optimized geometries and experimental X-ray data, confirming the reliability of the theoretical model.

Vibrational Spectra: The calculated vibrational frequencies (IR and Raman) are compared with experimental spectra. A good match between the positions and relative intensities of the theoretical and experimental peaks validates the computational assignments of the vibrational modes.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectrum (UV-Vis) of a molecule. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be directly compared with experimental UV-Vis spectra. Successful correlations between TD-DFT and experimental spectra have been shown for many organic molecules, confirming the accuracy of the predicted electronic transitions.

For this compound, a comprehensive study would involve performing these calculations and comparing them directly with its experimentally determined crystal structure and spectroscopic data to validate the computational approach.

Photochemistry and Photoreaction Mechanisms

Excited State Dynamics and Energy Dissipation Pathways

The energy absorbed by 2-(benzyloxy)benzophenone is rapidly dissipated through various photophysical and photochemical processes. The dynamics of these excited states are crucial in understanding the subsequent chemical reactions.

A key process in the photochemistry of benzophenone (B1666685) and its derivatives is intersystem crossing (ISC), a transition between electronic states of different spin multiplicity. For benzophenone, the transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) is a well-known and efficient process. researchgate.netnih.gov Although direct transition from the S₁(n,π) to the T₁(n,π) state is formally forbidden by El-Sayed's rules, it still occurs rapidly. researchgate.netnih.gov This process is often mediated by an intermediate state, potentially a vibrationally "hot" T₁(n,π) triplet state that is in interaction with a higher-lying T₂(π,π) state. researchgate.netnih.gov The ISC in benzophenone itself has been reported to occur in the picosecond timescale, with characteristic times of approximately 6.5 ps for the S₁ to intermediate state transition and around 10 ps for the subsequent relaxation to the T₁ state. nih.gov This efficient population of the triplet state is fundamental to the subsequent photochemical reactions.

The absorption of UV light by this compound promotes an electron from a lower energy orbital to a higher energy anti-bonding orbital. The two primary types of electronic transitions involved are n→π* and π→π* transitions. libretexts.orgmasterorganicchemistry.com

n→π Transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.com These transitions are typically weaker in intensity compared to π→π* transitions. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic rings. libretexts.org They are generally more intense than n→π* transitions. libretexts.org

The relative energies of the n→π* and π→π* excited states can be influenced by the solvent polarity. researchgate.net In many benzophenone derivatives, the lowest excited singlet and triplet states are of n→π* character. researchgate.netacs.org The initial excitation often populates a higher singlet state (S₂), which then rapidly internally converts to the S₁ state before intersystem crossing to the triplet manifold occurs. bgsu.edu The nature of these electronic transitions is fundamental to the subsequent photochemical reactivity, as the n→π* excited state of the carbonyl group is known to be reactive in hydrogen abstraction reactions. nih.gov

Hydrogen Atom Transfer (HAT) Reactions in Photochemistry

A dominant photochemical reaction pathway for this compound involves hydrogen atom transfer (HAT), a process where a hydrogen atom is abstracted from one part of the molecule to another.

Upon excitation, particularly to the n,π* triplet state, the carbonyl oxygen of this compound becomes highly reactive and can abstract a hydrogen atom from the benzylic methylene (B1212753) group of the neighboring benzyloxy substituent. rsc.org This intramolecular 1,5-hydrogen transfer is a key step in the photochemistry of this compound. rsc.orgnih.gov This process leads to the formation of a biradical intermediate. rsc.org Similar intramolecular hydrogen transfer processes are observed in other related benzophenone derivatives, such as 2-hydroxybenzophenone (B104022), where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state. nih.govfrontiersin.org

The intramolecular hydrogen abstraction results in the formation of a biradical species, which can be described as containing a ketyl radical moiety. A ketyl radical is characterized by the structure R₂C•-OH, where the unpaired electron is localized on the carbon atom and the hydroxyl group is attached to it. wikipedia.orgchempedia.info In the case of this compound, the initial biradical can undergo subsequent reactions. One prominent pathway is cyclization, where the two radical centers within the biradical combine to form a new ring system. This leads to the formation of 2,3-diphenyl-6-methoxybenzofuran in the case of the closely related 2-benzyloxy-4-methoxybenzophenone. rsc.org The reactivity of the ketyl radical is central to the formation of the final photoproducts. caltech.eduncsu.edu

The solvent environment can significantly influence the rates and efficiencies of photochemical reactions, including hydrogen atom transfer. nih.govdoi.org For benzophenone itself, the rate of hydrogen atom abstraction can be accelerated by factors of around 40 by selective excitation of molecules that are hydrogen-bonded to a solvent like phenol (B47542) in a non-polar medium. nih.gov In the context of related hydroxybenzophenones, the presence of water can accelerate the energy dissipation decay rates due to intermolecular hydrogen bonding between the compound and water molecules, which affects the charge distribution in the molecule. doi.org For this compound, while specific data on solvent effects is limited, it is expected that polar and protic solvents could influence the excited state dynamics and the rates of intramolecular hydrogen abstraction by stabilizing or destabilizing the relevant excited states and radical intermediates. acs.org For instance, the photolysis of 2-(benzyloxy)-4-(dodecyloxy)benzophenone shows different product distributions in polar versus non-polar solvents. acs.org

Photocyclization Reactions

Upon absorption of ultraviolet light, this compound undergoes a series of transformations, leading primarily to the formation of cyclized products. This reactivity is governed by the initial excitation of the benzophenone chromophore, followed by intramolecular hydrogen abstraction.

Mechanism of Dihydrobenzofuranol Formation

The principal photochemical reaction of this compound and related 2-alkoxybenzophenones is an intramolecular photocyclization to yield dihydrobenzofuranol derivatives. The accepted mechanism for this transformation is initiated by the photo-excitation of the carbonyl group to its triplet state (³n,π*). This excited state is a diradical species that subsequently abstracts a hydrogen atom from the benzylic position of the ether side chain (a δ-hydrogen abstraction).

This intramolecular hydrogen atom transfer results in the formation of a 1,5-biradical intermediate. The final step of the reaction is the cyclization of this biradical, where the two radical centers combine to form a new carbon-carbon bond, leading to the dihydrobenzofuranol product. For instance, the photolysis of 2-benzyloxy-4-methoxybenzophenone has been shown to produce 2,3-diphenyl-6-methoxybenzofuran, presumably through such a biradical intermediate. This photocyclization is a synthetically useful method for constructing five-membered heterocyclic rings.

Effect of Substituents and Rotational Freedom on Biradical Behavior

The behavior and fate of the 1,5-biradical intermediate are significantly influenced by both the substituents on the aromatic rings and the rotational freedom of the molecule. Research has demonstrated that the stereoselectivity of the cyclization process is dependent on the reaction environment. For example, in nonpolar solvents like benzene (B151609), the photocyclization of 2-benzyloxybenzophenone exhibits high stereoselectivity, favoring the formation of the cis-dihydrobenzofuranol isomer.

However, this stereoselectivity is markedly reduced in the presence of Lewis acids or in more polar, hydrogen-bonding solvents. This effect is attributed to the interaction of the solvent or Lewis acid with the biradical intermediate, which influences its conformation and the rate of intersystem crossing relative to the rate of bond rotation and cyclization. The rotational freedom of the bond connecting the phenoxy group to the benzoyl moiety is a critical factor. Constraining this rotation can alter the relative stabilities of the conformers of the biradical, thereby affecting the final product distribution.

Formation of Spirocyclopropyl and Other Intermediates

The primary and well-documented intermediate in the photocyclization of this compound is the 1,5-biradical that leads to dihydrobenzofuranol formation. Alternative photochemical pathways for ketones, such as the Norrish Type II reaction, can lead to either cleavage products or the formation of cyclobutanol (B46151) rings. youtube.comyoutube.com However, for this compound, the δ-hydrogen abstraction and subsequent 5-membered ring closure is the dominant pathway.

The formation of spirocyclopropyl intermediates is not a reported pathway in the photochemistry of this compound. Such intermediates typically arise from different precursors and mechanisms, for instance, the photochemistry of spirocyclopropyl oxindoles involves a 1,3-diradical intermediate, which is structurally distinct from the 1,5-biradical formed from this compound. nih.gov While other intermediates like quinone methides have been observed in the photochemistry of structurally related arylphenols, the main reactive intermediate for this compound remains the 1,5-biradical. rsc.org

Photostabilization Mechanisms of 2-Hydroxybenzophenone Derivatives

Intramolecular Hydrogen Bonding and Energy Dissipation

The cornerstone of the photostabilization mechanism in 2-hydroxybenzophenone derivatives is a strong intramolecular hydrogen bond between the phenolic hydrogen at the 2-position and the carbonyl oxygen. longchangchemical.comias.ac.in This pre-existing hydrogen bond in the ground state (enol form) creates a six-membered chelated ring. ias.ac.in

Upon absorption of a UV photon, the molecule is promoted to an electronically excited state (E). nih.gov In this excited state, the basicity of the carbonyl oxygen increases significantly, triggering an ultrafast, reversible process known as Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.orgresearchgate.net The proton from the hydroxyl group transfers to the carbonyl oxygen, breaking the O-H bond and forming an N-H bond. This creates an excited-state keto tautomer (K). nih.govfrontiersin.org

This ESIPT process is exceptionally rapid, occurring on a femtosecond timescale, and serves as the primary energy-wasting pathway. researchgate.netuni-muenchen.de The excited keto form (K*) is unstable and quickly returns to its ground state (K) through non-radiative decay, primarily via vibrational relaxation, dissipating the absorbed energy as heat. longchangchemical.comresearchgate.net Finally, a reverse proton transfer in the ground state restores the original enol form, completing the cycle. longchangchemical.com This entire cycle allows the molecule to absorb UV radiation and release it as heat repeatedly without degrading. longchangchemical.com

The strength of this intramolecular hydrogen bond is a critical factor influencing the efficiency of the UV absorber. mdpi.com Substituents on the benzophenone skeleton can modify the charge distribution and, consequently, the hydrogen bond strength, which in turn affects the photostabilization performance. mdpi.comresearchgate.net For instance, electron-withdrawing groups can increase the hydrogen bond strength, while electron-donating groups may decrease it. mdpi.com

The table below summarizes photophysical data for several 2-hydroxybenzophenone derivatives, illustrating the effect of different substituents on their properties.

| Compound Name | Substituent Group | Max Absorption (nm) | Emission Bands (nm) | Reference |

| 2-hydroxybenzophenone | None | ~260 | - | longchangchemical.com |

| 2,4-dihydroxybenzophenone (B1670367) (UV-0) | 4-OH | - | - | pku.edu.cn |

| 2-hydroxy-4-methoxybenzophenone (Oxybenzone, UV-9) | 4-OCH3 | - | - | pku.edu.cn |

| 5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) | 5-triphenylamine | - | 550-582 and 625-638 | nih.gov |

| 5-(9-phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz) | 5-(9-phenyl carbazole) | - | 550-582 and 625-638 | nih.gov |

| 5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) | 5-(4-dibenzothiophene) | - | 550-582 and 625-638 | nih.gov |

Table designed to be interactive. Data for specific absorption and emission peaks can be further populated based on detailed spectroscopic studies.

Photoisomerization Processes

The primary photophysical event in 2-hydroxybenzophenone derivatives is the enol-keto tautomerization via ESIPT, which is a form of photoisomerization. longchangchemical.comfrontiersin.org Upon UV excitation, the molecule transitions from its stable enol ground state to an excited enol form (E). From there, it undergoes proton transfer to form the excited keto isomer (K). nih.gov This keto isomer is structurally different from the enol form, representing a transient photoisomer. longchangchemical.com

The process can be summarized as:

UV Absorption: The ground-state enol form (E) absorbs a UV photon.

Excitation: It is promoted to the excited singlet state (E*).

ESIPT (Isomerization): An ultrafast proton transfer occurs, forming the excited keto tautomer (K*).

De-excitation: The K* species rapidly decays to its ground state (K) via non-radiative pathways, releasing heat.

Reverse Transfer: The ground-state keto form (K) reverts to the more stable enol form (E), readying the molecule for another cycle.

This cyclic photoisomerization is the key to the molecule's function as a photostabilizer. longchangchemical.com The efficiency of this process prevents other, potentially destructive, photochemical reactions like photo-fragmentation or the formation of harmful radicals. researchgate.net While the ESIPT cycle is the dominant and desired pathway, other minor photochemical processes can occur, but they are generally inefficient compared to the rapid and reversible tautomerization. The stability of the initial intramolecular hydrogen bond ensures that this specific photoisomerization pathway is overwhelmingly favored. longchangchemical.commdpi.com

Chemical Reactivity and Transformation Studies

Reactions at the Benzylic Position

The benzylic carbon, the one directly attached to both a benzene (B151609) ring and the oxygen of the ether, is a site of enhanced reactivity. This is due to the ability of the adjacent benzene ring to stabilize reactive intermediates, such as radicals and carbocations, through resonance. chemistrysteps.com

Free Radical Halogenation

Free radical halogenation is a characteristic reaction of benzylic positions. chemistrysteps.comyoutube.com This type of reaction is typically initiated by heat or light and involves the substitution of a benzylic hydrogen with a halogen atom. For 2-(Benzyloxy)benzophenone, this reaction would occur at the methylene (B1212753) bridge of the benzyloxy group. Reagents like N-Bromosuccinimide (NBS) are commonly employed for benzylic bromination, as they provide a low concentration of bromine, favoring substitution over addition to the aromatic rings. chemistrysteps.com The stability of the resulting benzylic radical intermediate is a key driving force for this regioselectivity. chemistrysteps.comyoutube.com

Nucleophilic Substitution Reactions

The benzylic position of this compound is susceptible to nucleophilic substitution. youtube.comkhanacademy.org Depending on the reaction conditions and the nature of the nucleophile, these reactions can proceed through either an SN1 or SN2 mechanism. youtube.com The formation of a resonance-stabilized benzylic carbocation favors the SN1 pathway, particularly with weak nucleophiles and polar protic solvents. chemistrysteps.com Conversely, strong nucleophiles and polar aprotic solvents can promote an SN2 mechanism. youtube.com A variety of nucleophiles can displace the phenoxy group, leading to the formation of new C-C, C-O, or C-N bonds at the benzylic position.

Oxidation Reactions

The benzylic position of alkylbenzenes can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) under acidic conditions and heat. chemistrysteps.comyoutube.comlibretexts.org For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. chemistrysteps.com In the case of this compound, this oxidation would cleave the C-C bond of the benzylic methylene group, leading to the formation of benzoic acid and 2-hydroxybenzophenone (B104022). The reaction proceeds through the oxidation of the benzylic carbon to a carboxyl group. chemistrysteps.comlibretexts.org

Cycloaddition Processes

While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided search results, the benzophenone (B1666685) moiety can participate in photochemical [2+2] cycloaddition reactions, also known as the Paternò-Büchi reaction. nih.gov This reaction typically occurs between a carbonyl compound in an excited state and an alkene, leading to the formation of an oxetane. nih.gov The benzophenone portion of the molecule, upon photoexcitation, could potentially undergo cycloaddition with an appropriate alkene.

Friedel-Crafts Reactions for Functionalization

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for the formation of C-C bonds. acgpubs.org The aromatic rings of this compound can undergo Friedel-Crafts alkylation or acylation, although the reactivity will be influenced by the existing substituents. The benzoyl group is deactivating, making the ring it is attached to less susceptible to electrophilic substitution. Conversely, the benzyloxy group is an activating group, directing incoming electrophiles to the ortho and para positions of the other phenyl ring. researchgate.net Therefore, functionalization via Friedel-Crafts reactions would be expected to occur on the phenyl ring bearing the benzyloxy substituent. These reactions are typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). acgpubs.org

Oxidative Transformations of Related Compounds

The oxidation of compounds structurally related to this compound provides insights into potential transformations. The oxidation of benzylic methylene groups to carbonyls is a significant transformation in organic synthesis. mdpi.com This allows for the preparation of valuable aromatic ketones from readily available alkylarenes. mdpi.com Various methods, including catalytic, electrochemical, and photochemical oxidations, have been developed for this purpose. mdpi.com For instance, the oxidation of a related alkylbenzene would yield a ketone, demonstrating a common oxidative pathway for such structures. mdpi.com

Applications of 2 Benzyloxy Benzophenone in Advanced Materials and Polymer Science Research

The unique photochemical properties of 2-(Benzyloxy)benzophenone have led to its investigation and application in several areas of advanced materials and polymer science. Its ability to absorb UV radiation and subsequently induce chemical reactions makes it a valuable tool for researchers developing new materials and studying fundamental polymer processes.

Structure Reactivity and Structure Property Relationships in Research

Influence of Substitution Patterns on Photochemical Efficiency

Substituents on the aromatic rings of benzophenone (B1666685) are known to exert a profound influence on the efficiency of its photochemical reactions. The nature and position of these substituents can alter the energy levels of the excited states and the rates of intersystem crossing, which are critical for the photoreactivity of benzophenones.

For instance, studies on various benzophenone derivatives have shown that electron-donating groups can enhance the rate of certain photochemical reactions by stabilizing key intermediates. nih.govrsc.org Conversely, electron-withdrawing groups can have the opposite effect. nih.gov In the case of 2-(benzyloxy)benzophenone, the benzyloxy group (-OCH₂C₆H₅) is generally considered to be electron-donating. Therefore, it is plausible that its presence would influence the photochemical efficiency, potentially by stabilizing radical intermediates formed during photoreactions. However, without specific experimental data for this compound, this remains a hypothesis based on general trends observed in other benzophenone derivatives.

Correlation between Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is intrinsically linked to its reactivity. In benzophenones, the lowest energy excited states are typically the n-π* and π-π* triplet states. The relative energies of these states, which are influenced by substituents, dictate the photochemical behavior.

Impact of Molecular Conformation on Intramolecular Reactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, can play a crucial role in its intramolecular reactions. For benzophenone derivatives, the torsional angles of the phenyl rings relative to the carbonyl group are important conformational parameters.

While there is no specific research on the conformational analysis of this compound and its impact on intramolecular reactions, studies on other substituted benzophenones suggest that steric hindrance and electronic interactions introduced by substituents can influence the preferred conformation. This, in turn, can affect the feasibility and outcome of intramolecular processes such as hydrogen abstraction.

Tuning of Absorption Properties through Structural Modification

The absorption of ultraviolet (UV) light is a key characteristic of benzophenones, leading to their widespread use as photointiators and UV absorbers. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) can be tuned by modifying the chemical structure.

Research on a variety of benzophenone derivatives has demonstrated that the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. nih.govresearchgate.net Generally, electron-donating groups tend to cause a red shift, moving the absorption to longer wavelengths. rsc.org It is therefore reasonable to predict that the benzyloxy group in this compound would shift its UV absorption spectrum compared to the parent benzophenone molecule. However, the precise absorption maxima and extinction coefficients for this compound are not reported in the available literature.

Future Directions in 2 Benzyloxy Benzophenone Research

Exploration of Novel Synthetic Methodologies

The classical synthesis of 2-(benzyloxy)benzophenone typically involves Williamson ether synthesis or Friedel-Crafts acylation. researchgate.net While effective, these methods often present challenges related to yield, regioselectivity, and the use of harsh reagents. google.com Future research is poised to explore more sophisticated and efficient synthetic strategies.

Promising areas of investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki coupling reactions have become powerful tools for forming C-O and C-C bonds, respectively. nih.gov Adapting these methods could provide a more versatile and high-yielding route to this compound and its derivatives, allowing for greater structural diversity.

C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. Research into the selective C-H benzoylation or benzyloxylation of aromatic precursors could lead to a more streamlined synthesis.

Photocatalytic Methods: Leveraging visible-light photocatalysis could enable the synthesis to proceed under milder conditions, reducing energy consumption and minimizing side reactions. This approach aligns with the growing demand for sustainable chemical manufacturing.

A comparative look at traditional versus potential future synthetic routes highlights the advantages of exploring these novel methodologies.

| Feature | Traditional Synthesis (e.g., Williamson Ether) | Novel Synthesis (e.g., Pd-Catalyzed Coupling) |

| Reagents | Strong bases (e.g., NaH), alkyl halides | Palladium catalysts, specialized ligands, mild bases |

| Conditions | Often requires elevated temperatures | Can often be performed at or near room temperature |